5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline
Description
5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline is a complex organic compound with the molecular formula C16H10N6O2S This compound is characterized by the presence of a quinoline ring substituted with a nitro group and a phenyl-tetrazolyl-sulfanyl moiety
Properties
IUPAC Name |
5-nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2S/c23-22(24)13-8-9-14(15-12(13)7-4-10-17-15)25-16-18-19-20-21(16)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCHVOERJGRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline typically involves multi-step organic reactions One common method starts with the nitration of quinoline to introduce the nitro group at the 5-positionThe final step involves the formation of the tetrazole ring by reacting the intermediate with phenylhydrazine and sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This results in the inhibition of key enzymes and disruption of cellular processes. The compound also targets specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2H-tetrazole
- 1-Methyl-5-nitrotetrazole
- 2-Methyl-5-nitrotetrazole
Comparison
Compared to these similar compounds, 5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline is unique due to the presence of the quinoline ring and the sulfanyl group. This structural difference imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
